molecular formula C9H7NO2S B1406130 2-Methylbenzothiazole-4-carboxylic acid CAS No. 1261595-76-9

2-Methylbenzothiazole-4-carboxylic acid

Cat. No. B1406130
M. Wt: 193.22 g/mol
InChI Key: JRVMGTFQDPAPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Krause and co-workers synthesized some benzothiazole derivatives from the reaction of Methanesulfonic acid (MSA) and the appropriate carboxylic acid at 140 °C for 72 hours with 2-amino-4-chlorothiophenol or 2-amino-4-trifluoromethylthiophenol and the silica gels .


Molecular Structure Analysis

The molecular formula of 2-Methylbenzothiazole-4-carboxylic acid is C9H7NO2S, and the molecular weight is 193.22 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .


Physical And Chemical Properties Analysis

MBTCA is a white crystalline solid with a melting point of 190-194°C. The compound is soluble in water and organic solvents, but insoluble in most nonpolar solvents.

Scientific Research Applications

Polymer Synthesis

2-Methylbenzothiazole-4-carboxylic acid has been utilized in polymer synthesis. Kricheldorf and Thomsen (1992) explored the preparation of thermotropic polyesters using 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, a derivative of 2-Methylbenzothiazole-4-carboxylic acid. These polyesters demonstrated nematic melts and were characterized for their properties through various techniques including differential scanning calorimetry and X-ray scattering measurements (Kricheldorf & Thomsen, 1992).

Synthesis of Acidic Derivatives for Antiallergic Activity

Wade et al. (1983) reported the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones using 2-aminobenzothiazole. These compounds displayed antiallergic properties comparable to disodium cromoglycate when tested in rats, indicating potential therapeutic applications (Wade, Toso, Matson, & Stelzer, 1983).

Antibacterial and Antifungal Activity

Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones starting from 2-Aminobenzothiazole-6-carboxylic acid, showing good to moderate antibacterial activity against various microorganisms and testing for antifungal activity (Chavan & Pai, 2007).

Solid Phase Synthesis of Derivatives

Huang and Tang (2003) described a method for the solid phase synthesis of benzothiazoles and thiophene derivatives using resin-bound cyclic malonic acid ester. This methodology facilitated the production of substituted 2-methylbenzothiazoles in high yields and purities (Huang & Tang, 2003).

Antitumor Properties

Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. They demonstrated the potential of these compounds in inhibiting the growth of breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).

Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids

Pavez et al. (1987) synthesized Δ4-1,2,4-Oxadiazolin-3-carboxylic acids through 1,3-dipolar cycloaddition, providing a method for creating novel amino acid derivatives with potential applications in various fields (Pavez, Márquez, Navarrete, Tzichinovsky, & Rodríguez, 1987).

Future Directions

Benzothiazole derivatives have been studied extensively due to their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Future research may focus on developing new synthetic pathways and exploring further applications of these compounds .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMGTFQDPAPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzothiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 2
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 3
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 5
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 6
2-Methylbenzothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.